molecular formula C15H21N5O4 B2797890 6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-66-8

6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2797890
M. Wt: 335.364
InChI Key: VCARHJWQDYWPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds2.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione”. However, imidazole compounds can be synthesized using a variety of methods2.



Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or SMILES string13. However, the specific InChI code or SMILES string for “6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” is not available in the retrieved information.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione”. However, imidazole compounds are known to participate in a variety of chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, InChI code, and other properties13. However, the specific physical and chemical properties for “6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” are not available in the retrieved information.


Scientific Research Applications

Synthesis and Derivative Formation

Chemical research focuses on the synthesis of complex organic compounds and their derivatives, which are crucial for the development of new pharmaceuticals and materials. For instance, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors of purine analogs highlights the foundational work in creating structures that are related to the given compound. This research is pivotal for generating new molecules with potential biological activity (Alves, Proença, & Booth, 1994).

Biological Activity Exploration

Research into the biological activities of chemical compounds forms a significant portion of scientific exploration, aiming to discover novel therapeutic effects. For example, the study on 7,8-polymethylenepurine derivatives explores the synthesis of compounds that could have antiviral and antihypertensive activities, demonstrating the potential medicinal applications of such molecules (Nilov et al., 1995).

Antimicrobial Activities

The development of new antimicrobial agents is a critical area of research due to the rising challenge of antibiotic resistance. Compounds such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been synthesized and evaluated for their potential antimicrobial properties, showcasing the application of chemical synthesis in addressing global health issues (Sharma, Sharma, & Rane, 2004).

Advanced Material Synthesis

Beyond pharmaceutical applications, the synthesis of complex organic molecules can also contribute to the development of advanced materials. For instance, the creation of benzo[g]imidazo[1,2-a]quinolinedione derivatives through a one-pot, four-component reaction demonstrates the efficiency of modern synthetic techniques in producing compounds that could have applications in material science (Bayat, Hosseini, & Notash, 2016).

Safety And Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements1. However, the specific safety and hazards for “6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione” are not available in the retrieved information.


Future Directions

There is no specific information available on the future directions of “6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione”. However, given the broad range of biological activities of imidazole compounds, it is likely that further research and development will continue in this area2.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult with a chemical expert.


properties

IUPAC Name

6-[2-(2-hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c1-9-10(2)20-11-12(17(3)15(23)18(4)13(11)22)16-14(20)19(9)5-7-24-8-6-21/h21H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCARHJWQDYWPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOCCO)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-(2-hydroxyethoxy)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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